

# Spectroscopic and Synthetic Profile of Benzyl (4-oxocyclohexyl)carbamate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | Benzyl (4-oxocyclohexyl)carbamate |
| Cat. No.:      | B102631                           |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for **Benzyl (4-oxocyclohexyl)carbamate**. The information is intended to support research and development activities in medicinal chemistry and materials science where this compound may serve as a key building block or intermediate.

## Chemical Structure and Properties

- IUPAC Name: Benzyl N-(4-oxocyclohexyl)carbamate
- Synonyms: N-Cbz-4-aminocyclohexanone, 4-(Benzylloxycarbonylamino)cyclohexanone
- CAS Number: 16801-63-1
- Molecular Formula: C<sub>14</sub>H<sub>17</sub>NO<sub>3</sub>
- Molecular Weight: 247.29 g/mol

## Synthesis of Benzyl (4-oxocyclohexyl)carbamate

A plausible and efficient method for the synthesis of **Benzyl (4-oxocyclohexyl)carbamate** is the N-benzyloxycarbonylation of 4-aminocyclohexanone hydrochloride. This reaction utilizes

benzyl chloroformate as the protecting group source in the presence of a base to neutralize the hydrochloric acid formed.

## Experimental Protocol: Synthesis

### Materials:

- 4-Aminocyclohexanone hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

### Procedure:

- To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water at 0 °C is added sodium bicarbonate (2.5 eq).
- Benzyl chloroformate (1.1 eq) is added dropwise to the stirred reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure **Benzyl (4-oxocyclohexyl)carbamate**.

## Spectroscopic Data

The following tables summarize the expected experimental spectroscopic data for **Benzyl (4-oxocyclohexyl)carbamate** based on analysis of its chemical structure and comparison with similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Integration | Coupling<br>Constant (J,<br>Hz) | Assignment                             |
|-------------------------------------|--------------|-------------|---------------------------------|--|
| 7.39 - 7.30                         | m            | 5H          | -                               | Ar-H                                   |
| 5.12                                | s            | 2H          | -                               | -O-CH <sub>2</sub> -Ph                 |
| 4.95                                | br s         | 1H          | -                               | NH                                     |
| 3.90                                | m            | 1H          | -                               | CH-NH                                  |
| 2.50 - 2.40                         | m            | 2H          | -                               | CH <sub>2</sub> -C=O (axial)           |
| 2.35 - 2.25                         | m            | 2H          | -                               | CH <sub>2</sub> -C=O<br>(equatorial)   |
| 2.15 - 2.05                         | m            | 2H          | -                               | CH <sub>2</sub> -CH-NH<br>(axial)      |
| 1.80 - 1.70                         | m            | 2H          | -                               | CH <sub>2</sub> -CH-NH<br>(equatorial) |

Table 2:  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment             |
|----------------------------------|------------------------|
| 210.5                            | C=O (ketone)           |
| 155.8                            | C=O (carbamate)        |
| 136.5                            | Ar-C (quaternary)      |
| 128.6                            | Ar-CH                  |
| 128.2                            | Ar-CH                  |
| 128.1                            | Ar-CH                  |
| 67.0                             | -O-CH <sub>2</sub> -Ph |
| 48.5                             | CH-NH                  |
| 40.8                             | CH <sub>2</sub> -C=O   |
| 33.5                             | CH <sub>2</sub> -CH-NH |

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (KBr Pellet)

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                       |
|--------------------------------|---------------|----------------------------------|
| 3320                           | Strong, Broad | N-H Stretch                      |
| 3035                           | Medium        | Aromatic C-H Stretch             |
| 2950, 2865                     | Medium        | Aliphatic C-H Stretch            |
| 1715                           | Strong        | C=O Stretch (Ketone)             |
| 1690                           | Strong        | C=O Stretch (Carbamate)          |
| 1535                           | Strong        | N-H Bend and C-N Stretch         |
| 1250                           | Strong        | C-O Stretch (Carbamate)          |
| 740, 695                       | Strong        | Aromatic C-H Bend (out-of-plane) |

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z      | Ion                 |
|----------|---------------------|
| 248.1281 | [M+H] <sup>+</sup>  |
| 270.1100 | [M+Na] <sup>+</sup> |
| 286.0840 | [M+K] <sup>+</sup>  |

## Experimental Protocols for Spectroscopic Analysis NMR Spectroscopy

A sample of **Benzyl (4-oxocyclohexyl)carbamate** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer at room temperature.

## IR Spectroscopy

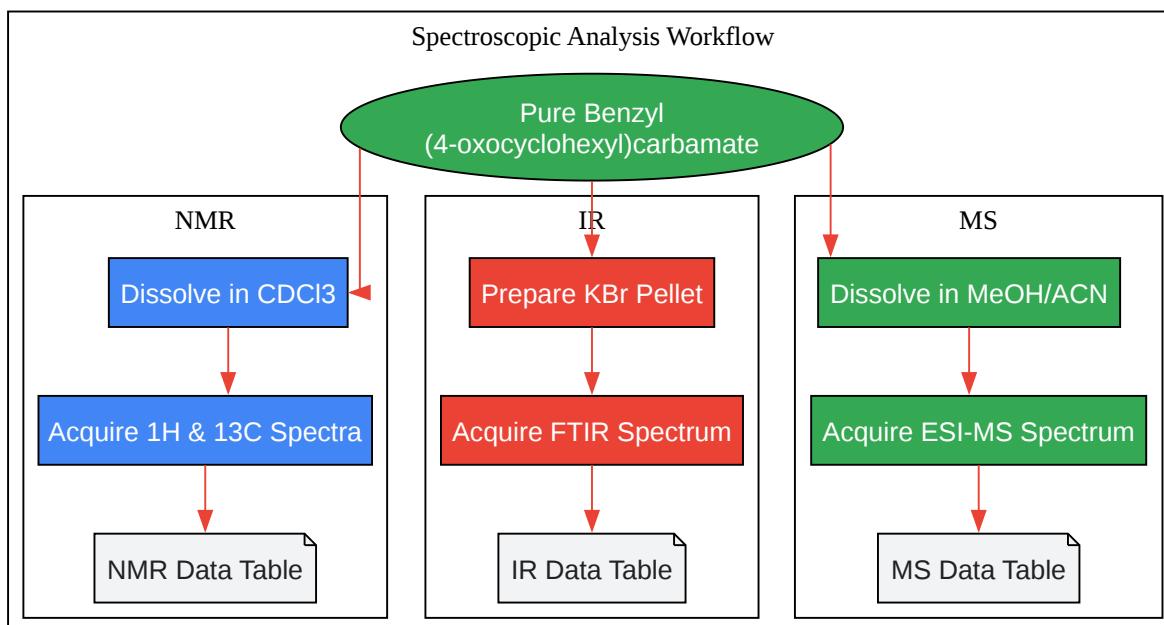
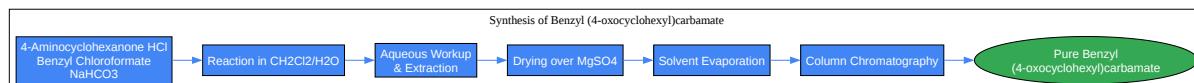
A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile. The solution is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). The data is acquired in positive ion mode.

## Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis processes.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)